2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
Description
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE is a complex organic compound that features a quinazolinone and an indole moiety
Properties
Molecular Formula |
C21H20N4O4 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C21H20N4O4/c1-29-12-11-24-10-9-14-16(7-4-8-18(14)24)22-19(26)13-25-20(27)15-5-2-3-6-17(15)23-21(25)28/h2-10H,11-13H2,1H3,(H,22,26)(H,23,28) |
InChI Key |
GODLDHXMXMEERP-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C(=O)C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinazolinone and indole moieties can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.
Scientific Research Applications
2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety may inhibit certain enzymes, while the indole moiety can interact with receptor sites, modulating biological pathways. These interactions can lead to various pharmacological effects, including inhibition of cell proliferation and modulation of immune responses .
Comparison with Similar Compounds
Similar compounds include other quinazolinone and indole derivatives, such as:
2,4-Dioxo-1,4-dihydroquinazoline: Shares the quinazolinone core but lacks the indole moiety.
Indole-3-acetic acid: Contains the indole structure but differs in functional groups and overall structure.
Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with different pharmacological properties. The uniqueness of 2-[2,4-DIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL]-N-[1-(2-METHOXYETHYL)-1H-INDOL-4-YL]ACETAMIDE lies in its combined quinazolinone and indole structures, which contribute to its distinct chemical and biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
